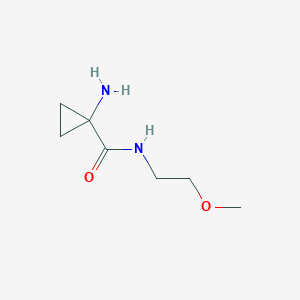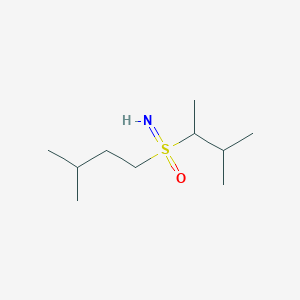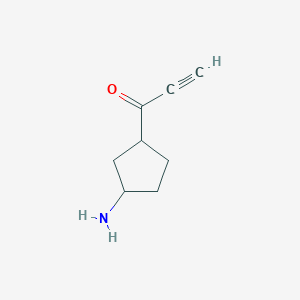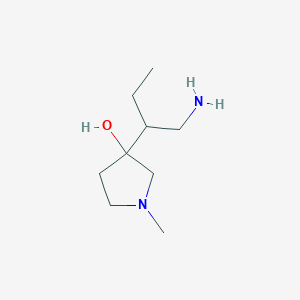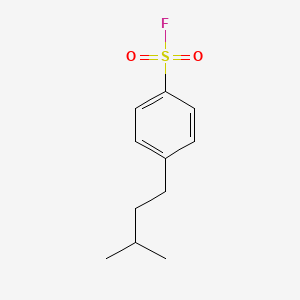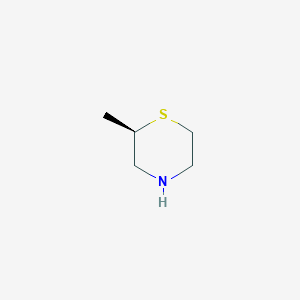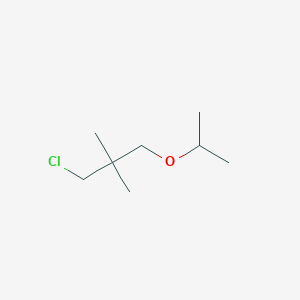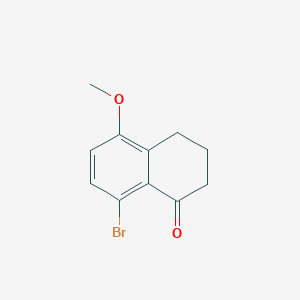
8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to a tetrahydronaphthalenone core. It is used in various scientific research applications due to its interesting chemical properties.
Analyse Chemischer Reaktionen
8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets are not well-defined, but its structure suggests it could interact with biological systems through various mechanisms, such as binding to active sites or altering protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one include:
1,2,3,4-Tetrahydronaphthalen-1-one: Lacks the bromine and methoxy groups, making it less reactive in certain chemical reactions.
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one:
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methoxy group, which can influence its chemical properties and interactions.
The presence of both the bromine and methoxy groups in this compound makes it unique and versatile for various chemical transformations and research applications.
Eigenschaften
Molekularformel |
C11H11BrO2 |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
8-bromo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
ODBRYNMSOPAZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)
